1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethoxy group, a pyridinylpiperazine moiety, and a propanol backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the core structures and subsequent functional group modifications. One common synthetic route includes:
Formation of the phenylmethoxy group: This can be achieved by reacting phenol with methanol in the presence of an acid catalyst.
Synthesis of the pyridinylpiperazine moiety: This involves the reaction of pyridine with piperazine under controlled conditions.
Coupling of the core structures: The phenylmethoxy and pyridinylpiperazine groups are coupled using a suitable linker, such as a propanol derivative, under basic conditions.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pyridinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Evaluated for their antiproliferative activity against cancer cell lines.
Uniqueness
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c23-18(16-24-15-17-6-2-1-3-7-17)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h1-9,18,23H,10-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJVHMHSVJZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.